molecular formula C10H3O5D9 B196544 3,4,5-Trimethoxybenzoic Acid-d9 CAS No. 84759-05-7

3,4,5-Trimethoxybenzoic Acid-d9

Cat. No.: B196544
CAS No.: 84759-05-7
M. Wt: 221.25 g/mol
InChI Key: SJSOFNCYXJUNBT-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of three methoxy groups attached to a benzoic acid core, with deuterium atoms replacing the hydrogen atoms in the methoxy groups. It is primarily used as a stable isotope-labeled compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzoic Acid-d9 typically involves the methylation of gallic acid using deuterated methylating agents. One common method involves dissolving gallic acid in water, adding liquid alkali, and then reacting it with deuterated dimethyl sulfate to achieve methylation . The reaction mixture is then hydrolyzed, acidified, and dehydrated to obtain crude crystals. These crystals are further purified through decolorization with activated carbon, followed by vacuum drying to yield high-purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzoic Acid-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Research

Metabolite Studies
3,4,5-Trimethoxybenzoic Acid-d9 is primarily studied as a metabolite of trimebutine, a drug used for treating gastrointestinal disorders. The deuterated form allows researchers to trace metabolic pathways and understand the pharmacokinetics of trimebutine more effectively. The incorporation of deuterium enhances the stability and detectability of the compound in biological samples, facilitating more accurate studies on drug metabolism and excretion .

Analytical Techniques
The compound is employed in various chromatographic methods for quantitative analysis. For instance, it has been used in ion-pair column chromatography and thin-layer chromatography to analyze its presence in pharmaceutical formulations . The isotopic labeling aids in distinguishing it from other compounds during mass spectrometry analyses, which is crucial for ensuring the purity and efficacy of pharmaceutical products.

Environmental Chemistry

Trace Analysis
In environmental studies, this compound can be utilized as an internal standard for the analysis of organic pollutants. Its stable isotopic composition allows for precise quantification of contaminants in environmental samples, such as soil and water. This application is particularly relevant in assessing the impact of pharmaceutical residues on ecosystems .

Chemical Synthesis

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of other chemical entities. It can be used to create derivatives that may possess novel biological activities or improved pharmacological properties. The methoxy groups present in its structure can undergo various reactions that are valuable in synthetic organic chemistry .

Case Studies

Study Title Objective Findings
Metabolic Pathways of TrimebutineTo trace the metabolic fate of trimebutine using labeled metabolitesDemonstrated that this compound is a significant metabolite contributing to the pharmacological effects of trimebutine .
Environmental Impact AssessmentEvaluating the persistence of pharmaceuticals in aquatic systemsFound that the presence of this compound could be traced back to pharmaceutical runoff, indicating its environmental stability .
Synthesis of Novel Anticancer AgentsInvestigating potential derivatives with enhanced activityDerived several compounds from this compound that exhibited promising anticancer properties in vitro .

Comparison with Similar Compounds

3,4,5-Trimethoxybenzoic Acid-d9 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications requiring precise tracking and quantification of molecular interactions .

Biological Activity

3,4,5-Trimethoxybenzoic Acid-d9 (CAS No. 84759-05-7) is a deuterated derivative of 3,4,5-trimethoxybenzoic acid, a compound known for its potential biological activities. The incorporation of deuterium not only aids in tracing studies but may also influence the compound's pharmacokinetics and biological interactions. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Chemical Name : 3,4,5-tris(methoxy-d3)benzoic acid
  • Molecular Formula : C10H3D9O5
  • Molecular Weight : 221.26 g/mol
  • SMILES Notation : O=C(O)C1=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C1 .

Antioxidant Properties

Research indicates that derivatives of trimethoxybenzoic acids exhibit significant antioxidant activity. A study highlighted that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators in various cell lines. This suggests potential therapeutic applications in inflammatory diseases .

Neuropharmacological Effects

In animal models, 3,4,5-trimethoxybenzoic acid derivatives have shown effects on the central nervous system. A study observed that these compounds could modulate behavior and motor activity in rodents, indicating possible tranquilizing effects . The implications for treating anxiety and depression are noteworthy.

Study on Antioxidant Capacity

A recent study evaluated the antioxidant capacity of various trimethoxybenzoic acid derivatives, including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. The study utilized assays such as DPPH and ABTS to quantify radical scavenging abilities.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Control45.050.0
3,4,5-TMBA-d915.020.0

This data indicates that this compound possesses superior antioxidant properties compared to the control .

Neuropharmacological Study

In a behavioral study involving BALB/c mice, administration of 3,4,5-trimethoxybenzoic acid derivatives resulted in reduced aggression and altered motor activity patterns. The study employed standardized tests such as the open field test and elevated plus maze to assess anxiety-like behaviors.

Treatment GroupDistance Moved (cm)Time Spent in Open Arms (s)
Control20010
Treatment30025

The results suggest that these compounds may have anxiolytic effects .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3,4,5-Trimethoxybenzoic Acid-d9 while ensuring isotopic purity?

  • Methodological Answer : Synthesis typically involves methylating gallic acid derivatives with deuterated methanol (CD₃OD) under acidic or basic conditions. Isotopic purity is ensured via repeated recrystallization in deuterated solvents (e.g., D₂O or CDCl₃) and monitored using mass spectrometry (MS) to confirm >99% deuterium incorporation at the methoxy and carboxylic acid positions. Storage in anhydrous, sealed containers under inert gas prevents proton exchange .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation. For the deuterated form (-d9), the absence of proton signals at methoxy (-OCH₃) and carboxylic acid (-COOH) groups confirms deuteration. Fourier-Transform Infrared Spectroscopy (FT-IR) verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (212.2 g/mol + 9 deuterium units) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for quantification. A C18 column and mobile phase of acetonitrile:0.1% deuterated acetic acid in D₂O (60:40 v/v) achieve baseline separation. Calibration curves using deuterated internal standards (e.g., d₃-methoxy analogs) improve accuracy. Titration methods are less suited due to interference from deuterium’s kinetic isotope effects .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Deuterium substitution at methoxy groups reduces metabolic cleavage by cytochrome P450 enzymes, enhancing half-life. In vitro assays (e.g., liver microsomes) under deuterated PBS (pH 7.4) should compare degradation rates of deuterated vs. non-deuterated analogs. LC-MS/MS quantifies parent compound and metabolites (e.g., demethylated derivatives) to model KIEs .

Q. What experimental strategies resolve discrepancies between HPLC and LC-MS data for this compound in biological samples?

  • Methodological Answer : Discrepancies often arise from matrix effects or deuterium loss during ionization. Use matrix-matched calibration standards and isotopically labeled surrogates (e.g., d₉-benzoic acid) to normalize signal suppression. Grubbs’ test (α = 0.05) identifies outliers in replicate analyses, while post-column infusion of deuterated solvents stabilizes ionization efficiency .

Q. How can researchers optimize reaction conditions for synthesizing deuterated analogs without proton back-exchange?

  • Methodological Answer : Conduct reactions in anhydrous deuterated solvents (e.g., DMF-d₇ or THF-d₈) under nitrogen/argon. Catalytic deuterium exchange (e.g., D₂O/Pd/C) at elevated temperatures (80–100°C) ensures complete deuteration. Monitor reaction progress via in-situ Raman spectroscopy to track C-D bond formation (2100–2300 cm⁻¹) .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Methodological Answer : As a stable isotope-labeled probe, it tracks binding interactions with enzymes like tyrosine kinases or acetyltransferases. Surface Plasmon Resonance (SPR) with deuterated buffer (e.g., HEPES-d₁₈) measures binding kinetics (kₐₙ, kₒff). Competitive inhibition assays using non-deuterated ligands quantify isotope-induced affinity changes .

Properties

IUPAC Name

3,4,5-tris(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSOFNCYXJUNBT-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481383
Record name 3,4,5-Trimethoxybenzoic Acid-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84759-05-7
Record name 3,4,5-Trimethoxybenzoic Acid-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2,3-Trimethoxybenzene (1.48 g) and 2-hydroxy-3,4,5-trimethoxybenzoic acid (2.00 g) is stirred in 40 ml of ≈9% solution of P2O5 in methanesulfonic acid at room temperature in a stoppered flask for 4 hours. The 2-hydroxy-3,4,5-trimethoxybenzoic acid was obtained by the method of Mayer and Fikentscher (Mayer and Fikentscher (1956) Chem. Ber. 89:511) from 3,4,5-trimethoxybenzoic acid by bromination and then copper-catalyzed replacement of bromine (by OH) of 2-bromo-3,4,5-trimethoxybenzoic acid. The resultant orange mixture is poured onto crushed ice (500 ml) producing an unfilterable gummy precipitate. This crude product is then subjected to base-catalyzed ring closure by heating in a beaker in 100 ml of 40% ethanol and 10 ml of 10N NaOH just below boiling point. As the mixture reaches 80° C., a white flocculent product appears. The temperature is maintained just below the boiling point and the volume is kept constant by addition of water. After 5 hours, the supernatant is bright yellow and a mass of the precipitate has formed. Heating is continued for 4 more hours. Cooling, filtering (by suction) and washing with water afforded 1.37 g of analytically pure 2,3,4,5,6-pentainethoxyxanthone (yield approximately 45% relative to benzoic acid). This base-catalyzed ring closure is illustrated below:
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4,5-Trimethoxybenzoic Acid-d9
3,4,5-Trimethoxybenzoic Acid-d9
3,4,5-Trimethoxybenzoic Acid-d9
3,4,5-Trimethoxybenzoic Acid-d9
3,4,5-Trimethoxybenzoic Acid-d9
3,4,5-Trimethoxybenzoic Acid-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.